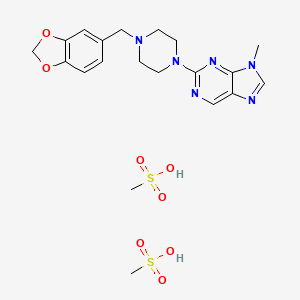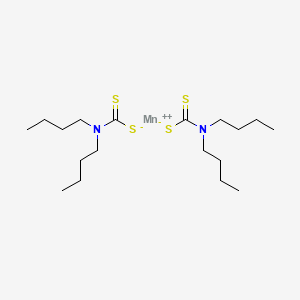
(Dibutylamino)methanedithioate manganese(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dibutylamino)methanedithioate manganese(II) is a coordination compound where manganese(II) is complexed with (dibutylamino)methanedithioate ligands Manganese(II) is a transition metal known for its various oxidation states and catalytic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (dibutylamino)methanedithioate manganese(II) typically involves the reaction of manganese(II) salts with (dibutylamino)methanedithioate ligands under controlled conditions. One common method is to dissolve manganese(II) chloride in a suitable solvent, such as methanol, and then add (dibutylamino)methanedithioate ligands. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate complex formation. The resulting product is then purified through recrystallization or other suitable techniques .
Industrial Production Methods
Industrial production of (dibutylamino)methanedithioate manganese(II) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Dibutylamino)methanedithioate manganese(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states or even elemental manganese.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(I) or elemental manganese .
Aplicaciones Científicas De Investigación
(Dibutylamino)methanedithioate manganese(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential role in mimicking the active sites of metalloenzymes.
Medicine: Research is ongoing to explore its potential as an MRI contrast agent due to the paramagnetic properties of manganese(II).
Industry: It is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers
Mecanismo De Acción
The mechanism of action of (dibutylamino)methanedithioate manganese(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The manganese(II) center can undergo redox changes, enabling it to participate in electron transfer reactions. Additionally, the (dibutylamino)methanedithioate ligands can stabilize the manganese center and modulate its reactivity. Molecular targets and pathways involved include interactions with organic substrates and potential biological targets such as enzymes and proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Manganese(II) ethylenediamine complexes
- Manganese(II) 1,3-propanediamine complexes
- Manganese(II) 1,4-butanediamine complexes
Uniqueness
(Dibutylamino)methanedithioate manganese(II) is unique due to the specific electronic and steric properties imparted by the (dibutylamino)methanedithioate ligands.
Propiedades
Número CAS |
23635-80-5 |
|---|---|
Fórmula molecular |
C18H36MnN2S4 |
Peso molecular |
463.7 g/mol |
Nombre IUPAC |
N,N-dibutylcarbamodithioate;manganese(2+) |
InChI |
InChI=1S/2C9H19NS2.Mn/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
QXDQSQFLCULCEC-UHFFFAOYSA-L |
SMILES canónico |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


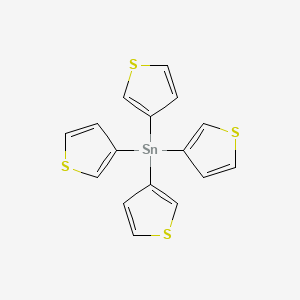
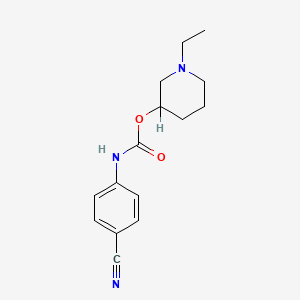
![3-{2-[Acetyl(methyl)amino]-1-hydroxyethyl}phenyl acetate](/img/structure/B14688141.png)
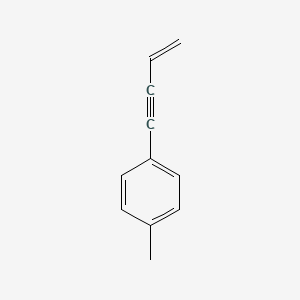
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14688152.png)
![2-Nitro-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14688155.png)

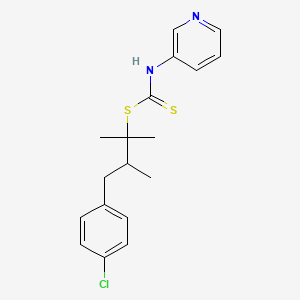
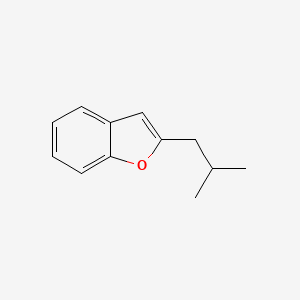
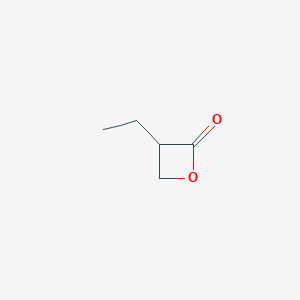
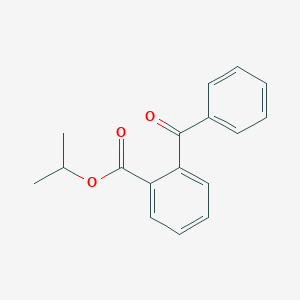
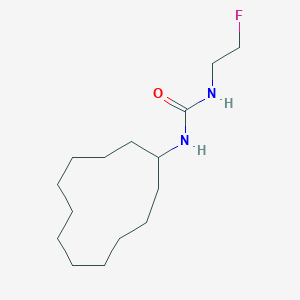
![1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14688194.png)
